molecular formula C18H19Cl2N3O3S2 B2375312 N-(3,4-dichlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 851410-40-7

N-(3,4-dichlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2375312
CAS No.: 851410-40-7
M. Wt: 460.39
InChI Key: HIDWKTFQLIKAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a potent and selective small molecule inhibitor of the Pim kinase family, with particular affinity for Pim-1, Pim-2, and Pim-3 isoforms. These kinases are implicated in cell survival, proliferation, and apoptosis, and their overexpression is frequently associated with hematological malignancies and solid tumors. The compound functions by competitively binding to the ATP-binding pocket of the Pim kinases, thereby inhibiting their phosphotransferase activity and downstream signaling pathways. This mechanism makes it a valuable chemical probe for investigating the role of Pim kinases in oncogenesis and tumor progression. Research utilizing this inhibitor is primarily focused on exploring its effects in preclinical models of cancer, such as leukemia and lymphoma, to evaluate its potential for inducing apoptosis and inhibiting proliferation in cancer cell lines. It is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. For detailed pharmacological data and structural information, researchers can refer to product data sheets and relevant scientific literature available through chemical supplier databases and PubMed.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O3S2/c1-10-7-14-16(28-10)17(25)23(5-6-26-2)18(22-14)27-9-15(24)21-11-3-4-12(19)13(20)8-11/h3-4,8,10H,5-7,9H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDWKTFQLIKAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-Dichlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H20Cl2N2O2SC_{18}H_{20}Cl_2N_2O_2S with a molecular weight of approximately 396.34 g/mol. Its structure features a dichlorophenyl group and a thieno[3,2-d]pyrimidine moiety that contribute to its biological activity.

PropertyValue
Molecular FormulaC18H20Cl2N2O2SC_{18}H_{20}Cl_2N_2O_2S
Molecular Weight396.34 g/mol
Density1.4 g/cm³
Boiling Point475.2 °C at 760 mmHg
Flash Point241.2 °C

Antimicrobial Effects

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli due to their ability to inhibit cell wall synthesis and protein synthesis pathways.

Anticancer Potential

The thieno[3,2-d]pyrimidine scaffold has been associated with anticancer activity. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway. In vitro studies suggest that this compound may inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

The proposed mechanism of action involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleotide synthesis.
  • Interference with DNA Replication : By mimicking nucleotide structures, it can disrupt DNA replication processes.
  • Induction of Oxidative Stress : The presence of chlorine atoms may enhance the generation of reactive oxygen species (ROS), leading to cellular damage in target cells.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antibiotics evaluated the antimicrobial activity of thieno[3,2-d]pyrimidine derivatives. Results indicated that compounds with similar structures to this compound showed significant inhibition zones against E. coli and S. aureus .
  • Anticancer Activity Assessment : In a recent publication in Cancer Letters, researchers reported that derivatives based on the thieno[3,2-d]pyrimidine framework demonstrated potent anticancer activity against various cell lines by inducing apoptosis and inhibiting cell cycle progression .

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Chlorophenyl vs.
  • Methoxyethyl vs. Alkyl Groups : The 2-methoxyethyl group in the target compound improves aqueous solubility compared to ethyl or methyl substituents (e.g., ) .
  • Core Modifications: Thieno[3,2-d]pyrimidinones (target) vs. pyrrolo[3,4-c]pyridines () show divergent electronic profiles due to sulfur vs. nitrogen heteroatoms .

Physicochemical Properties

  • Melting Points: Compounds with rigid, planar cores (e.g., trioxo-pyrrolo[3,4-c]pyridines in ) exhibit higher melting points (>300°C) compared to flexible thieno[3,2-d]pyrimidinones (230°C in ) .
  • Solubility : Methoxyethyl (target) and trifluoromethyl () substituents enhance solubility in polar solvents, whereas alkyl groups () favor lipid solubility .

Q & A

Basic: What are the key steps in synthesizing this compound, and what reaction conditions are critical for yield optimization?

The synthesis involves multicomponent reactions starting with thieno[3,2-d]pyrimidine precursors and functionalized acetamides. Critical steps include:

  • Thioether linkage formation : Reacting a thiol-containing intermediate (e.g., 2-mercaptothienopyrimidinone) with a chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Substituent introduction : The 2-methoxyethyl group is introduced via alkylation or nucleophilic substitution, requiring anhydrous conditions and controlled temperatures (60–80°C) to avoid side reactions .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity. Yield optimization hinges on solvent choice (polar aprotic solvents preferred) and stoichiometric ratios (1:1.2 for thiol:chloroacetamide) .

Basic: Which analytical techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

  • 1H/13C NMR : Key markers include:
    • Thienopyrimidine core : A singlet at δ 6.0–6.2 ppm (H-5 proton) and carbonyl signals at δ 165–170 ppm .
    • Acetamide moiety : NHCO resonance at δ 10.0–10.2 ppm (1H, s) and SCH₂ protons at δ 4.1–4.3 ppm .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns (e.g., loss of methoxyethyl group) .
  • HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .

Basic: What preliminary biological screening assays are recommended for this compound?

  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .
  • Antimicrobial activity : Use microbroth dilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to establish selectivity indices .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Cross-validation : Combine NMR with IR spectroscopy to confirm carbonyl (1700–1750 cm⁻¹) and thioether (500–600 cm⁻¹) groups .
  • Dynamic effects : Variable-temperature NMR (VT-NMR) can identify conformational flexibility in the thienopyrimidine ring causing shift anomalies .
  • X-ray crystallography : Resolve ambiguities by determining crystal structures, especially for regiochemical assignments .

Advanced: What computational strategies are effective for predicting binding modes and optimizing substituent effects?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets). Prioritize the methoxyethyl group’s role in hydrophobic interactions .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic effects of substituents (e.g., electron-withdrawing dichlorophenyl) on reactivity .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to guide structural modifications .

Advanced: How can synthetic routes be modified to improve scalability while maintaining stereochemical integrity?

  • Flow chemistry : Continuous flow systems enhance reproducibility for thioether bond formation, reducing reaction times from hours to minutes .
  • Catalytic methods : Employ Pd-catalyzed cross-coupling for aryl substitutions (e.g., dichlorophenyl group) to minimize byproducts .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and facilitate solvent recovery .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting enhanced pharmacokinetic properties?

  • Substituent variation : Systematically replace the methoxyethyl group with ethoxy, propyl, or cyclic ethers to assess solubility and logP changes .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxidation of thienopyrimidine) .
  • Pro-drug approaches : Introduce hydrolyzable esters at the acetamide NH to enhance oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.